molecular formula C9H10O2S B3374700 Benzene, 1-ethenyl-3-(methylsulfonyl)- CAS No. 103262-81-3

Benzene, 1-ethenyl-3-(methylsulfonyl)-

Cat. No.: B3374700
CAS No.: 103262-81-3
M. Wt: 182.24 g/mol
InChI Key: YGIMSYWJPSXYAQ-UHFFFAOYSA-N
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Description

Benzene, 1-ethenyl-3-(methylsulfonyl)- is an organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . This compound is characterized by the presence of a benzene ring substituted with an ethenyl group and a methylsulfonyl group. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-ethenyl-3-(methylsulfonyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of Benzene, 1-ethenyl-3-(methylsulfonyl)- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often stabilized with tert-butylcatechol (TBC) to prevent unwanted side reactions during storage and handling .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethenyl-3-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different substituted benzene derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products

The major products formed from these reactions include sulfone derivatives, methylthio-substituted compounds, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1-ethenyl-3-(methylsulfonyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzene, 1-ethenyl-3-(methylsulfonyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with specific enzymes or receptors. These interactions can result in the modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Benzene, 1-ethenyl-3-(methylsulfonyl)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethenyl-3-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-3-8-5-4-6-9(7-8)12(2,10)11/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIMSYWJPSXYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634452
Record name 1-Ethenyl-3-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103262-81-3
Record name 1-Ethenyl-3-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethenyl-3-methanesulfonylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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